molecular formula C14H14N2O3 B5559529 N-[4-(N-METHYLACETAMIDO)PHENYL]FURAN-2-CARBOXAMIDE

N-[4-(N-METHYLACETAMIDO)PHENYL]FURAN-2-CARBOXAMIDE

Cat. No.: B5559529
M. Wt: 258.27 g/mol
InChI Key: DNEDSQODYYQZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(N-METHYLACETAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
The exact mass of the compound N-{4-[acetyl(methyl)amino]phenyl}-2-furamide is 258.10044231 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Properties : The design and synthesis of compounds with specific modifications, similar to N-{4-[acetyl(methyl)amino]phenyl}-2-furamide, have led to the discovery of isotype-selective histone deacetylase (HDAC) inhibitors. These inhibitors show significant antitumor activity by blocking cancer cell proliferation, inducing histone acetylation, and promoting apoptosis, highlighting their potential as anticancer drugs (Zhou et al., 2008).

  • Antiprotozoal Agents : Derivatives of the furamide class have been investigated for their antiprotozoal activity. Compounds synthesized from related chemical frameworks exhibited potent in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as antiprotozoal agents (Ismail et al., 2004).

Molecular Structure and Synthesis

  • Conformational Analysis : Research on the stable conformations of formamide and its methyl derivatives, including analyses relevant to N-{4-[acetyl(methyl)amino]phenyl}-2-furamide, has provided insights into peptide models. These studies are crucial for understanding peptide behavior and designing peptide-based drugs (Walther, 1987).

  • Synthesis of Thiazoles and Polyamides : Efficient routes have been developed for synthesizing trisubstituted thiazoles and aromatic polyamides based on N-phenyl derivatives, demonstrating the versatility of such compounds in organic synthesis and polymer science (Kumar et al., 2013; Yang & Lin, 1994).

Polymer Science

  • Development of Polyamides and Polyimides : N-phenyl derivatives have been used to synthesize polyamides and polyimides with high thermal stability and solubility in polar solvents. These materials are significant for developing advanced polymers with specific mechanical and thermal properties (Yang & Lin, 1994).

Safety and Hazards

“N-{4-[acetyl(methyl)amino]phenyl}-2-furamide” is classified as an irritant . For safe handling, users should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-10(17)16(2)12-7-5-11(6-8-12)15-14(18)13-4-3-9-19-13/h3-9H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEDSQODYYQZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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